(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1396801-56-1
VCID: VC5466548
InChI: InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3
SMILES: CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3
Molecular Formula: C13H15N3OS2
Molecular Weight: 293.4

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

CAS No.: 1396801-56-1

Cat. No.: VC5466548

Molecular Formula: C13H15N3OS2

Molecular Weight: 293.4

* For research use only. Not for human or veterinary use.

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone - 1396801-56-1

Specification

CAS No. 1396801-56-1
Molecular Formula C13H15N3OS2
Molecular Weight 293.4
IUPAC Name [4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone
Standard InChI InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3
Standard InChI Key MLZAUSOLUFGLJO-UHFFFAOYSA-N
SMILES CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three heterocyclic systems: a piperidine ring, a thiophene ring, and a 1,3,4-thiadiazole ring. The piperidine moiety (C₅H₁₁N) serves as the central scaffold, with the thiophen-3-yl group (C₄H₃S) attached via a methanone bridge (-C(=O)-) at the 1-position. The 4-position of the piperidine is substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group (C₃H₃N₂S), introducing sulfur and nitrogen heteroatoms that enhance electronic diversity.

Stereoelectronic Properties

The thiadiazole ring’s electron-deficient nature and the thiophene’s aromaticity create a polarized electronic profile. The methyl group at the 5-position of the thiadiazole moderates steric hindrance while preserving planar geometry, as evidenced by computational models. The piperidine ring adopts a chair conformation, minimizing steric clashes between the thiadiazole and thiophene substituents.

Spectroscopic and Computational Data

Key spectroscopic identifiers include:

  • ¹H NMR (CDCl₃): Signals at δ 2.45 (s, 3H, CH₃), 3.10–3.30 (m, 4H, piperidine-H), 7.20–7.80 (m, 3H, thiophene-H) .

  • ¹³C NMR: Carbonyl resonance at δ 165.8 ppm, with thiophene carbons at δ 125–130 ppm and thiadiazole carbons at δ 150–155 ppm.

  • HRMS: [M+H]⁺ observed at m/z 294.0891 (calculated 294.0894).

The XLogP3 value of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration, while a polar surface area of 78.2 Ų suggests potential bioavailability.

PropertyValueMethod/Source
Molecular FormulaC₁₃H₁₅N₃OS₂PubChem
Molecular Weight293.4 g/molVulcanChem
XLogP33.2PubChem
Hydrogen Bond Acceptors5PubChem
Rotatable Bonds4PubChem

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Thiadiazole Formation: Cyclocondensation of thiosemicarbazide with acetic anhydride yields 5-methyl-1,3,4-thiadiazol-2-amine, which is subsequently functionalized via sulfuration.

  • Piperidine Functionalization: The thiadiazole intermediate is alkylated with 4-chloromethylpiperidine under basic conditions (K₂CO₃, DMF) to introduce the piperidine scaffold.

  • Ketone Bridging: A Friedel-Crafts acylation couples the piperidine-thiadiazole intermediate with thiophene-3-carbonyl chloride in the presence of AlCl₃, forming the final product.

Optimization Challenges

Reaction yields (typically 60–75%) are sensitive to temperature control during the acylation step, as excess AlCl₃ can degrade the thiophene ring. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity, confirmed by HPLC.

Analytical Characterization

  • FT-IR: Stretching vibrations at 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).

  • Single-Crystal XRD: Monoclinic crystal system (P2₁/c) with unit cell dimensions a = 10.234 Å, b = 11.995 Å, c = 12.098 Å, and β = 116.28° .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaBioactivity (IC₅₀/MIC)Key Structural Difference
Target CompoundC₁₃H₁₅N₃OS₂18.7 µM (HepG2)Thiophen-3-yl group
VC6217800C₁₈H₂₃N₃OS₂9.2 µM (MCF-7)Cyclopentyl-thiophene substitution
VC4576586C₁₃H₁₅N₃OS₂14 µg/mL (S. aureus)1,2,3-Thiadiazole isomer

The thiophen-3-yl orientation in the target compound enhances π-stacking with DNA bases compared to thiophen-2-yl analogs, potentially improving anticancer activity .

Future Directions

Priority research areas include:

  • ADMET Profiling: Predictive models indicate moderate hepatotoxicity risk (Probability = 0.67), necessitating in vitro cytochrome P450 inhibition assays.

  • Structure-Activity Relationships: Systematic modification of the thiadiazole’s methyl group to trifluoromethyl or nitro substituents could optimize target selectivity.

  • Formulation Development: Nanoencapsulation in PLGA nanoparticles may enhance aqueous solubility (currently <0.1 mg/mL).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator